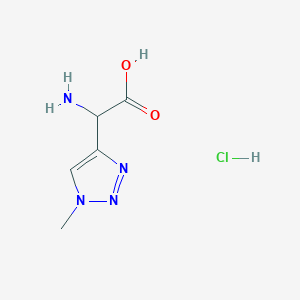![molecular formula C11H19ClO3S B13492988 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13492988.png)
1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring, a sulfonyl chloride group, and a dimethyloxane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the sulfonyl chloride group and the dimethyloxane moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Typical conditions involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate salts.
Wissenschaftliche Forschungsanwendungen
1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound’s reactivity and functional groups make it useful in studying biochemical pathways and interactions.
Wirkmechanismus
The mechanism of action of 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride involves its ability to react with various biological molecules. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function and activity. This reactivity makes it a valuable tool in biochemical research and drug development.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane-1-sulfonyl chloride: Lacks the dimethyloxane moiety, making it less versatile in certain applications.
1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
2,6-Dimethyloxan-4-yl methyl sulfonate: Similar structure but with a sulfonate ester group, affecting its chemical behavior.
Uniqueness: 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride stands out due to its combination of a cyclopropane ring, a sulfonyl chloride group, and a dimethyloxane moiety. This unique structure imparts specific reactivity and versatility, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H19ClO3S |
|---|---|
Molekulargewicht |
266.79 g/mol |
IUPAC-Name |
1-[(2,6-dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H19ClO3S/c1-8-5-10(6-9(2)15-8)7-11(3-4-11)16(12,13)14/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
KZSWBDBUCYPJPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(O1)C)CC2(CC2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
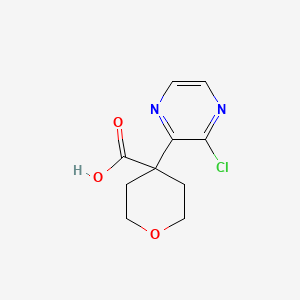
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)

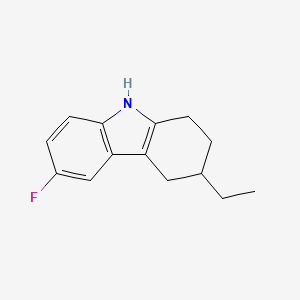
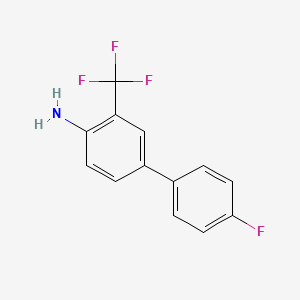
![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)


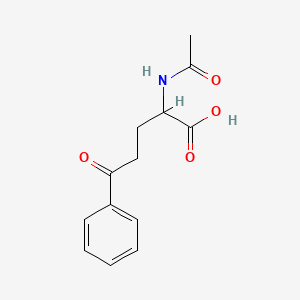
![5-[[1-Benzyl-2-(methylamino)ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492993.png)
